BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(2-Fluoro-5-methylpyridin-3-
Compound Name:
yl)ethan-1-ol

Cat. No.: B6342664

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: Synthesis,
Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol. As a functionalized
fluoropyridine, this molecule represents a valuable building block in medicinal chemistry and
materials science. The strategic incorporation of a fluorine atom and a chiral alcohol moiety
onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability,
and provides a vector for further chemical modification. This document details a robust
synthetic pathway, predicted spectral data for compound verification, insights into its chemical
reactivity, and discusses its potential in drug discovery. All protocols and claims are grounded in
established chemical principles and supported by authoritative references.

Introduction

Substituted pyridines are among the most prevalent heterocyclic scaffolds in FDA-approved
pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as versatile
synthetic platforms.[1][2] The introduction of fluorine into such scaffolds can profoundly
influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine's high
electronegativity can modulate the pKa of the pyridine nitrogen, alter lipophilicity, and block
sites of metabolic oxidation, often leading to improved drug potency and bioavailability.[4]
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1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol derivative of a
fluorinated pyridine. Its structure is of particular interest to medicinal chemists for several

reasons:

e Fluorine at the 2-position: Activates the ring for nucleophilic aromatic substitution (SNAr),
providing a handle for further derivatization, while also influencing the electronic environment
of the entire scaffold.[1][5]

o Methyl Group at the 5-position: Provides a non-polar substituent that can engage in
beneficial van der Waals interactions within protein binding pockets.

e Secondary Alcohol at the 3-position: Introduces a chiral center and a functional group that
can act as a hydrogen bond donor or acceptor, and serves as a key point for esterification or
etherification to explore structure-activity relationships (SAR).[6]

This guide serves as a technical resource for researchers, providing foundational knowledge
and actionable protocols for the synthesis and utilization of this promising chemical entity.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core
properties can be determined or reliably estimated.
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Property Value Source/Method

Molecular Formula CsH10FNO (Calculated)

Molecular Weight 155.17 g/mol (Calculated)
Predicted: Colorless to pale

Appearance ) ) ) (Analog Est.)
yellow oil or low-melting solid

N ) Predicted: >200 °C at 760

Boiling Point (Analog Est.)
mmHg
Soluble in polar organic

Solubility solvents (e.g., MeOH, EtOH, (Analog Est.)
DMSO, THF)
Not assigned. A constitutional
isomer, 1-(5-Fluoro-3-

CAS Number methylpyridin-2-yl)ethan-1-ol, AK Scientific[7]

is registered under CAS
2833706-85-5.[7]

Synthesis and Purification

A robust and logical synthetic route to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol proceeds

from the commercially available precursor, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. The

strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the

fluorine atom, followed by a selective reduction of the ketone.

Retrosynthetic Analysis

The retrosynthetic logic identifies the precursor ketone as the key starting material, which can

be accessed from simpler building blocks. The target alcohol is disconnected at the C-O bond,

revealing the corresponding ketone, which is in turn derived from its chlorinated analog via a

halogen exchange (Halex) reaction.
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Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-
yl)ethanone via Halogen Exchange (SNATr)

Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards
nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. This allows for an
efficient displacement by a fluoride ion. A high-boiling polar aprotic solvent like DMSO is
chosen to effectively solvate the cation of the fluoride salt (e.g., K* from KF) while leaving the

fluoride nucleophile relatively "naked" and reactive. A phase-transfer catalyst can be used to
further enhance reactivity but is often unnecessary at elevated temperatures.

Protocol:

e To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Chloro-5-methylpyridin-
3-yl)ethanone (1.0 eq), anhydrous potassium fluoride (3.0 eq), and anhydrous DMSO.

» Heat the reaction mixture to 150-160 °C with vigorous stirring.

» Monitor the reaction progress by TLC or GC-MS until the starting material is consumed
(typically 8-16 hours).
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e Cool the mixture to room temperature and pour it into ice-water.
o Extract the aqueous mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to yield the pure fluorinated ketone.

Step 2: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-
yl)ethan-1-ol via Ketone Reduction

Causality: Sodium borohydride (NaBHa4) is a mild and selective reducing agent, ideal for
converting ketones to alcohols without reducing the aromatic pyridine ring.[6] An alcoholic
solvent like methanol or ethanol is used because it is polar enough to dissolve the NaBH4 and
the substrate, and it serves as the proton source during the workup phase to protonate the
resulting alkoxide. The reaction is run at a low temperature (0 °C) initially to control the
exothermic reaction rate.

Protocol:

Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom
flask.

e Cool the solution to 0 °C in an ice bath.

¢ Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10
°C.

o After the addition is complete, remove the ice bath and stir the reaction at room temperature
for 1-2 hours, monitoring by TLC.

¢ Quench the reaction by slowly adding water, followed by a saturated aqueous solution of
ammonium chloride.

+ Remove the methanol under reduced pressure.
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o Extract the remaining aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the target alcohol, which can be further purified by chromatography if

necessary.

Overall Synthesis Workflow
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Caption: Experimental workflow for the two-step synthesis.
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Spectral Data and Characterization (Predicted)

Verification of the final compound relies on standard spectroscopic methods. The following data
are predicted based on the structure and known values for similar compounds.

Technique Predicted Data

0 8.1-8.2 (d, J=2 Hz, 1H, H6-pyridine), 7.4-7.5
(dd, J=8, 2 Hz, 1H, H4-pyridine), 5.0-5.1 (q,

1H NMR (400 MHz, CDCls) J=6.5 Hz, 1H, CH-OH), 2.3-2.4 (s, 3H, Ar-CH3),
1.5-1.6 (d, J=6.5 Hz, 3H, CH-CHs). OH proton
variable.

& 160-163 (d, LJCF=240 Hz, C2), 145-148 (d,
JCF=15 Hz, C3), 140-142 (d, JCF=5 Hz, C6),
130-132 (C5), 120-122 (d, JCF=5 Hz, C4), 65-
68 (CH-OH), 23-25 (CH-CHs), 17-18 (Ar-CHs).

13C NMR (100 MHz, CDCIs)

1°F NMR (376 MHz, CDCIs) 0 -70 to -80 ppm (relative to CFCIs).

Predicted M+ at m/z = 155.07. Fragmentation
Mass Spec. (El) would likely show loss of CHs (m/z=140) and
H20 (m/z=137).

Reactivity, Stability, and Applications
Chemical Reactivity

» Alcohol Functionality: The secondary alcohol can be oxidized back to the ketone using
reagents like PCC or Dess-Martin periodinane. It can also undergo esterification or
etherification under standard conditions to generate a library of derivatives for SAR studies.

o Pyridine Ring: The fluorine at the C2 position is susceptible to displacement by strong
nucleophiles (e.qg., thiols, amines) under forcing conditions, although it is significantly less
reactive than its chloro-analog.[5] The pyridine nitrogen can be quaternized or oxidized.

 Stability: The compound is expected to be stable under standard laboratory conditions. The
C-F bond is exceptionally strong and resistant to cleavage.[2] However, like many alcohols, it
may be unstable in the presence of strong acids (risk of elimination) or strong bases.
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Fluorotelomer alcohols have shown unique instability under certain basic conditions due to
intramolecular hydrogen bonding facilitating HF elimination, a potential consideration for this
molecule.[8]

Potential Applications in Drug Discovery

This molecule is a prime candidate for use as a building block in drug discovery programs.
Pyridine-containing drugs are used to treat a vast range of diseases.[2] The specific
substitution pattern of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol makes it an attractive
starting point for the synthesis of inhibitors for kinases, proteases, and other enzyme targets
where a chiral alcohol and a substituted pyridine ring can occupy key binding pockets. Its
fluorination provides a metabolic blocking position and can enhance binding affinity through
favorable electrostatic interactions.

Safety and Handling

General Precautions: As with all laboratory chemicals, this compound should be handled by
trained personnel in a well-ventilated chemical fume hood.[3] Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.

Specific Hazards (Inferred):

» Toxicity: The specific toxicology has not been determined. However, many functionalized
pyridine and organofluorine compounds can be harmful if swallowed, inhaled, or absorbed
through the skin.[4][9] Treat as a potentially toxic substance.

e Irritation: May cause skin and serious eye irritation.[3] Avoid all personal contact.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids.

In case of exposure, immediately flush the affected area with copious amounts of water and
seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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